molecular formula C15H11NO3 B8043830 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione CAS No. 2037-99-2

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione

Cat. No.: B8043830
CAS No.: 2037-99-2
M. Wt: 253.25 g/mol
InChI Key: WDEVZFISTMLQTE-UHFFFAOYSA-N
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Description

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione is a chemical compound of significant interest in medicinal chemistry research. It has been identified as a potent inhibitor of osteoclast differentiation and bone resorption, showing potential as a lead compound for developing a new class of antiresorptive agents to treat bone diseases . Studies indicate that its inhibitory effect on RANKL-induced osteoclastogenesis is dose-dependent and operates through the downregulation of key signaling pathways, including RANKL-induced NF-κB and NFATc1 in the nucleus . Furthermore, research on structurally similar 3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives suggests potential applications in oncology, with evidence of wide-spectrum antiproliferative activities and mechanistic action linked to the inhibition of c-MET/EGFR and PI3K-mTOR pathways . This makes it a valuable tool for researchers investigating novel therapeutic strategies for conditions involving inflammatory bone loss and certain cancer types. The compound is intended for research purposes only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)19-15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEVZFISTMLQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292613
Record name 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037-99-2
Record name NSC84115
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyl Benzo E 1 2 Oxazine 2,4 Dione and Its Analogues

Conventional Synthetic Routes and Strategies

Traditional methods for constructing the benzoxazine (B1645224) ring system remain fundamental in organic synthesis. These approaches include cyclocondensation reactions, multicomponent strategies, and derivatizations from accessible starting materials like anthranilic acids.

Cyclocondensation Reactions in Benzo[e]google.comrsc.orgoxazine-2,4-dione Formation

Cyclocondensation reactions are a primary method for forming the benzo[e] google.comrsc.orgoxazine-2,4-dione core. A common strategy involves using 2-hydroxybenzamide as the starting material. This precursor undergoes cyclization with a carbonylating agent to form the desired heterocyclic ring.

One documented method employs phosgene (B1210022) as the carbonyl source in the presence of a pyridine (B92270) catalyst. The reaction is typically heated in water, and upon completion, the product is isolated by cooling and filtration. google.com Various pyridine catalysts can be used, including pyridine itself, methylpyridines, and trimethylpyridines. google.com The reaction temperature is preferably maintained between 50-80 °C, with a reaction time of 0.5 to 1 hour after the introduction of phosgene. google.com

An alternative, less hazardous approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc)₂O as the carbonylation cyclization reagent. This method avoids the pungent and toxic nature of phosgene. The reaction between (Boc)₂O and 2-hydroxybenzamide proceeds under anhydrous conditions with a catalyst like N,N-dimethyl-4-aminopyridine (DMAP). google.com Another reagent that has been used for this transformation is N,N'-carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF), which can produce high yields. google.com

Table 1: Conventional Cyclocondensation Methods for Benzo[e] google.comrsc.orgoxazine-2,4-dione

Starting MaterialReagentCatalystSolventConditionsYield
2-HydroxybenzamidePhosgenePyridineWater50-80 °C, 0.5-1 h85-89.7% google.com
2-HydroxybenzamideN,N'-Carbonyldiimidazole-DMFLow Temp97.9% google.com
2-HydroxybenzamideDi-tert-butyl dicarbonateDMAPAnhydrous-- google.com

Multicomponent Reaction Approaches to Benzo[e]google.comrsc.orgoxazine Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single step. For the synthesis of benzoxazine derivatives, one-pot MCRs have been developed. For instance, 3,4-dihydro-2H-benzo[b] google.commdpi.comoxazines have been synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. arkat-usa.org This reaction uses a base catalyst such as cesium carbonate (Cs₂CO₃) in ethanol (B145695) and can be performed under reflux conditions over several hours. arkat-usa.org While this example produces a different isomer, the principle demonstrates the utility of MCRs in efficiently constructing the core benzoxazine structure, which can be adapted for other analogues.

Derivatization from Isatoic Anhydrides (1H-benzo[d]google.comrsc.orgoxazine-2,4-diones) and Anthranilic Acid Derivatives

The isomeric 1H-benzo[d] google.comrsc.orgoxazine-2,4-diones, commonly known as isatoic anhydrides, are important precursors and structural relatives. These compounds are frequently synthesized from anthranilic acid (2-aminobenzoic acid) and its derivatives. rsc.orgnih.gov

A widely used method involves the reaction of anthranilic acids with aroyl chlorides. mdpi.com For example, 2-phenyl-4H-benzo[d] google.comrsc.orgoxazin-4-one can be synthesized from anthranilic acid and benzoyl chloride. researchgate.net

A more recent two-step approach involves the initial protection of the amino group of the anthranilic acid, followed by a cyclization step. nih.govrsc.orgnih.gov Common protecting groups include fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and ethyloxycarbonyl (EtOCO). nih.gov The protected anthranilic acid is then treated with thionyl chloride (SOCl₂), which acts as an activating and cyclizing agent. rsc.orgresearchgate.net This process leads to the formation of the 1H-benzo[d] google.comrsc.orgoxazine-2,4-dione ring system at room temperature, releasing products like benzyl (B1604629) chloride or ethyl chloride depending on the protecting group used. rsc.org The reaction proceeds through the formation of an intermediate 2-alkyloxy-4H-3,1-benzo[d] google.comrsc.orgoxazin-4-one. rsc.orgresearchgate.net

Table 2: Synthesis of 1H-Benzo[d] google.comrsc.orgoxazine-2,4-diones from Anthranilic Acid Derivatives

Starting MaterialN-Protecting GroupCyclization ReagentKey FeaturesOverall Yield
2-Aminobenzoic AcidsFmoc, Cbz, EtOCOThionyl ChlorideTwo-step process, room temperature cyclization65-80% nih.gov
Anthranilic Acid-Benzoyl ChlorideDirect acylation and cyclization71-84% researchgate.net

Synthesis via Chalcone (B49325) Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, can serve as versatile intermediates for the synthesis of various heterocyclic systems. Benzoxazinone (B8607429) moieties have been incorporated into chalcone structures to create hybrid molecules. The synthesis of 4H-3,1-benzoxazinones bearing a chalcone moiety has been reported. raco.cat For instance, the reaction of a benzoxazinone derivative with various reagents can lead to the formation of new heterocyclic systems attached to the chalcone framework. The treatment of a benzoxazinone-chalcone with hydroxylamine (B1172632) hydrochloride can yield a 3-hydroxy-2-isoxazoline-5-yl-4(3H)-quinazolinone derivative. raco.cat This approach highlights the use of the benzoxazinone core as a building block for more complex molecules with potential biological activities. raco.cat

Advanced and Sustainable Synthetic Strategies (Green Chemistry Principles)

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, lower energy consumption, and use less hazardous materials. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Synthesis of Benzo[e]google.comrsc.orgoxazine-2,4-diones

Microwave irradiation has been successfully employed to accelerate the synthesis of benzoxazine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. cbijournal.comnih.gov This technology offers precise temperature control and can significantly enhance reaction rates. nih.gov

For the synthesis of benzo[e] google.comrsc.orgoxazine-2,4-dione analogues, such as 6-acetyl-3-(substituted alkyl)-2H-benzo[e] google.comrsc.orgoxazine-2,4(3H)-diones, microwave-assisted N-alkylation has proven effective. researchgate.net The reaction of 6-acetyl-2H-benzo[e] google.comrsc.orgoxazine-2,4(3H)-dione with alkyl halides under microwave irradiation in the presence of a phase transfer catalyst like tetra-n-butyl ammonium (B1175870) bromide provides the desired products efficiently. researchgate.net

Similarly, the synthesis of benzo- google.commdpi.com-oxazinones has been achieved via a one-pot microwave-assisted method using MeO-PEG-OMe as a green solvent. researchgate.net A study comparing conventional reflux with microwave-assisted synthesis for 2H-benzo[b] google.commdpi.comoxazines found that the microwave method significantly reduced reaction times from hours to minutes and improved yields. arkat-usa.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazine Derivatives arkat-usa.orgcbijournal.com

MethodReaction TimeYieldKey Advantages of Microwave Method
Conventional (Reflux)2-4 hoursLower-
Microwave Irradiation3-5 minutesHigherReduced reaction time, improved yield and purity, easier work-up. arkat-usa.org

Mechanochemical Synthesis Techniques (e.g., Grinding, Mortar Pestle)

Mechanochemical synthesis, utilizing methods like grinding and ball-milling, has emerged as a sustainable and highly efficient alternative to traditional solvent-based synthesis. rsc.org These techniques offer significant advantages, including reduced reaction times, higher yields, and simplified purification processes, often eliminating the need for strenuous separation techniques. rsc.org

Research into the synthesis of 4th generation benzoxazine monomers from 100% biosynthons, such as vanillin (B372448) and furfurylamine, has demonstrated the viability of mechanochemical methods. rsc.org The use of a facile and scalable ball-milling process makes this approach more practical than conventional synthetic routes. rsc.org This solvent-free approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

The core of mechanochemical synthesis lies in the direct input of mechanical energy to initiate chemical reactions. This can be achieved through simple tools like a mortar and pestle or more sophisticated equipment such as a mechanochemical mixer or ball mill. The high-energy impacts and shearing forces generated during milling can break chemical bonds and promote the formation of new ones, often at room temperature. This process can lead to the formation of unique polymorphs or products that are not accessible through traditional solution-phase chemistry.

Technique Description Advantages Reference
Ball-MillingA grinding technique that uses milling media (balls) in a rotating jar to grind and mix materials.Scalable, efficient, minimal solvent use, reduced reaction time. rsc.org
GrindingThe use of a mortar and pestle to manually apply pressure and shear forces to reactants.Simple, low-cost, suitable for small-scale synthesis.

Catalyst-Free and Reusable Catalytic Systems for Oxazine (B8389632) Synthesis

The development of catalyst-free and reusable catalytic systems for the synthesis of oxazine derivatives, including benzo[e] tandfonline.comresearchgate.netoxazine-2,4-diones, is a significant step towards environmentally benign chemical processes.

Catalyst-Free Synthesis: Microwave-assisted organic synthesis has proven to be a powerful tool for conducting reactions without the need for a catalyst. tandfonline.comresearchgate.netfigshare.com For instance, the synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) can be achieved efficiently under microwave irradiation in the absence of a solvent. tandfonline.comresearchgate.netfigshare.com This method dramatically reduces reaction times from hours to minutes and often results in moderate to good yields of the desired products with high purity, avoiding complex purification steps. tandfonline.com

A robust, metal catalyst-free, one-pot method has also been developed for the synthesis of (3,4-dihydro-2H-benzo[b] tandfonline.comresearchgate.netoxazin-2-yl)methanol derivatives. This process involves the reaction of 2-aminophenols with (±)-epichlorohydrin in water at room temperature, showcasing high regioselectivity and a broad substrate scope. rsc.org

Reusable Catalytic Systems: The use of reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and cost. Several innovative and reusable catalytic systems have been reported for oxazine synthesis:

Magnetic Nanocatalysts: An eco-friendly and recoverable nanocatalyst, GO-Fe3O4–Ti(IV), has been successfully used for the one-pot synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] tandfonline.comresearchgate.netoxazines. nih.gov This magnetic composite is thermally stable, easily separable for reuse, and provides high yields in short reaction times. nih.gov

Alum (KAl(SO₄)₂·12H₂O): This non-toxic, inexpensive, and readily available catalyst has been employed for the synthesis of substituted 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e] tandfonline.comresearchgate.netoxazines in water. tandfonline.com The use of alum offers mild reaction conditions and high yields. tandfonline.com

Cobalt-Based Phosphate (B84403) Catalysts: Novel mono- and bimetallic phosphate catalysts, such as Co₃(PO₄)₂ and CoCa₃(HPO₄)(PO₄)₂(OH), have been developed for the synthesis of 1,3-oxazinone derivatives. These catalysts facilitate rapid reactions (as short as 7 minutes) with impressive yields (up to 97%) in an environmentally friendly ethanol/water mixture. researchgate.net

Silica-Supported HClO₄: A metal-free, Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones uses silica-supported perchloric acid to produce 1,3-oxazinane-2,5-diones in good yields. frontiersin.org

Catalyst System Type Application Advantages Reference
None (Microwave)Catalyst-FreeSynthesis of benzoxazine-2,4-dionesRapid, solvent-free, high purity tandfonline.comresearchgate.netfigshare.com
None (in water)Catalyst-FreeSynthesis of (3,4-dihydro-2H-benzo[b] tandfonline.comresearchgate.netoxazin-2-yl)methanolMetal-free, mild conditions, good scope rsc.org
GO-Fe₃O₄–Ti(IV)Reusable NanocatalystSynthesis of naphtho[1,2-e] tandfonline.comresearchgate.netoxazinesRecoverable, stable, high yields nih.gov
AlumReusableSynthesis of naphtho[1,2-e] tandfonline.comresearchgate.netoxazinesNon-toxic, inexpensive, mild conditions tandfonline.com
Co₃(PO₄)₂ / CoCa₃(HPO₄)(PO₄)₂(OH)Reusable PhosphateSynthesis of 1,3-oxazinone derivativesRapid, high yields, green solvent researchgate.net
Silica-Supported HClO₄Reusable Brønsted AcidSynthesis of 1,3-oxazinane-2,5-dionesMetal-free, simple setup frontiersin.org

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing the environmental impact and simplifying product isolation. The synthesis of benzoxazine-2,4-diones has been successfully achieved under such conditions, often coupled with microwave assistance. tandfonline.comresearchgate.netfigshare.com

The reaction of phthalic anhydride (B1165640) derivatives with trimethylsilyl azide (TMSA) under microwave irradiation at 120°C for just 8 minutes yields the corresponding benzoxazine-2,4-diones in high purity after a simple wash with diethyl ether. tandfonline.com This method is a stark contrast to conventional heating methods which require refluxing in a solvent like tetrahydrofuran (B95107) (THF) for 17 hours. tandfonline.com The solvent-free approach not only drastically reduces reaction time but also provides comparable or even better yields. tandfonline.com

The advantages of solvent-free synthesis are manifold, including reduced pollution, lower costs, and enhanced safety. This methodology is particularly amenable to combinatorial chemistry approaches for creating libraries of compounds for biological screening. tandfonline.com

Electrochemical Approaches to Oxazine Ring Systems

Electrochemical methods offer a unique and powerful platform for the synthesis and modification of heterocyclic compounds like oxazines. By using electricity as a traceless reagent, these methods can often proceed under mild conditions and avoid the use of harsh or toxic chemical oxidants and reductants.

Oxidative Cyclization and Ring-Opening Reactions

Electrochemical techniques can be effectively used to mediate oxidative cyclization reactions to form oxazine and related heterocyclic rings. For example, the electrochemical oxidation of hydroquinones in the presence of nucleophiles like 2-aminophenol (B121084) can lead to the synthesis of phenoxazine (B87303) derivatives with good yield and purity. nih.gov This process is carried out in a phosphate buffer solution using a graphite (B72142) electrode in an undivided cell. nih.gov

The synthesis of oxazolines has been achieved through an electrochemical 3+2 cyclization reaction between amides and olefins. nih.gov This method demonstrates excellent site- and diastereoselectivities. nih.gov

Ring-opening reactions are also crucial in the synthesis and modification of oxazine structures. The polymerization of benzoxazines often proceeds through a ring-opening mechanism, which can be initiated thermally or catalytically. researchgate.net Mechanistic studies have shown that the ring-opening can be promoted by Lewis acids, such as lithium cations, which coordinate with the oxygen or nitrogen atoms of the oxazine ring. acs.org Hydrolytic ring-opening of benzoxazines using HCl has also been demonstrated as a feasible route to produce 2-(aminomethyl)phenol (B125469) derivatives, which are valuable intermediates for the synthesis of other benzoxazines. mdpi.com

Electro-mediated Functionalization of Heterocycles

Electrochemical methods can also be employed for the functionalization of pre-existing heterocyclic scaffolds. Electro-mediated reactions can introduce new functional groups or modify existing ones, providing access to a diverse range of derivatives.

An efficient electrochemical methodology for the synthesis of oxazolines from amides and olefins utilizes 1,2-dichloroethane (B1671644) (DCE) as a source for the in situ generation of chloride ions, which act as a redox mediator for the oxidation of the alkene. nih.gov This process allows for the efficient trapping of the reactive alkene radical by the amide to form the oxazoline (B21484) product. nih.gov The reaction conditions are optimized with sodium acetate (B1210297) as a base and tetrabutylammonium (B224687) hexafluorophosphate (B91526) as the supporting electrolyte. nih.gov This approach has been successfully applied to a wide range of benzamides and alkyl amides, as well as various indene (B144670) and styrene (B11656) derivatives, yielding products with good yields and high diastereoselectivities. nih.gov

The study of the electrochemistry of oxazine dyes has also provided insights into the functionalization and behavior of these molecules at electrode surfaces. The role of short-lived intermediates in the photosensitization of electrodes has been investigated using techniques like laser flash photolysis and voltammetry. dtic.mil

Proposed Mechanisms of Electrochemical Transformations

Understanding the mechanisms of electrochemical transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

In the electrochemical synthesis of oxazolines, a proposed electrocatalytic mechanism involves the anodic oxidation of chloride to generate chlorine (Cl₂). nih.gov The chlorine then undergoes a disproportionation reaction with the alkene substrate to form a chloronium intermediate and regenerate the chloride redox mediator. nih.gov A key intermediate, a chloride-containing amide, was isolated in control experiments, supporting a mechanism where a new C-N bond is formed, followed by cyclization to the oxazoline product. nih.gov

For the electrochemical synthesis of phenoxazines from hydroquinones and aminophenols, different mechanisms for the electrode process have been proposed based on cyclic voltammetry and controlled-potential coulometry studies. nih.gov

The hydrogen evolution reaction (HER) mechanism, which involves adsorbed hydrogen as an intermediate, provides a fundamental framework for understanding electrochemical processes at an electrode surface. acs.org The reaction proceeds through elementary steps including the Volmer, Tafel, and Heyrovsky steps, and the rate-determining step can often be identified by measuring the Tafel slope. acs.org While not directly related to oxazine synthesis, these fundamental principles of electrochemistry are applicable to the study of any electrode-mediated transformation.

Enzymatic and Photoenzymatic Synthetic Routes to 1,3-Oxazine Derivatives

A novel, one-pot strategy has been developed for the synthesis of 1,3-oxazine derivatives that synergistically combines enzyme and photoredox catalysis. rsc.orgrsc.org This method utilizes α- or β-naphthols and ethyl N-aryl glycinates as starting materials to produce a variety of 1,3-oxazine derivatives in yields reaching up to 69% under mild reaction conditions. rsc.orgrsc.org The process is notable for its operational simplicity and the successful integration of enzymatic and photocatalytic steps within a single reaction vessel. rsc.org

The reaction mechanism proceeds through a sequential cascade. rsc.orgresearchgate.net It begins with the enzymatic hydrolysis of ethyl N-aryl glycinates, followed by a visible-light-induced decarboxylation of the resulting acid. rsc.org This generates an α-amino radical, which is subsequently oxidized. rsc.org The sequence continues with a Mannich reaction, transimination, and a final intramolecular cyclization to yield the 1,3-oxazine product. rsc.orgresearchgate.net This combined photoenzymatic approach represents a significant advancement, offering a new and efficient pathway for the synthesis of these heterocyclic compounds. rsc.orgresearchgate.net

The versatility of this method was demonstrated by reacting various ethyl N-aryl glycinates with β-naphthol. The results, including reaction times and product yields, are summarized in the table below.

Table 1: Synthesis of 1,3-Oxazine Derivatives via Enzyme and Photoredox Sequential Catalysis Data derived from a study combining visible-light and enzyme catalysis for the one-pot synthesis of 1,3-oxazine derivatives from β-naphthol and various ethyl N-aryl glycinates. rsc.org

EntryR (Substituent on N-aryl glycinate)Time (h)Yield (%)
1H2469
24-Me2465
34-OMe2454
44-F2461
54-Cl2456
64-Br2452
73-Me2462
82-Me2455

Stereoselective and Enantioselective Synthesis of Benzo[e]rsc.orgresearchgate.netoxazine Derivatives

The development of stereoselective synthetic methods is crucial for accessing specific isomers of bioactive molecules. In the context of benzo[e] rsc.orgresearchgate.netoxazine derivatives, research has explored strategies to control stereochemistry, although the field is still evolving.

One approach involves the use of 1,3-aminoalcohols as versatile chiral building blocks. researchgate.net These compounds are valuable starting materials for the stereoselective synthesis of various heterocyclic systems, including 1,3-oxazines. researchgate.net The inherent chirality of the aminoalcohol can be transferred to the final product, guiding the formation of a specific stereoisomer.

While not focused on benzo[e] rsc.orgresearchgate.netoxazine-2,4-diones, a reported stereoselective synthesis of tetrahydro-6H-benzo[e] rsc.orgresearchgate.netoxazino[4,3-a] rsc.orgresearchgate.netdiazepine-6,12(11H)-diones offers relevant principles. nih.gov This multi-step solid-phase synthesis started from a polymer-supported serine derivative and employed a stereoselective reduction using triethylsilane, which led to the final product with full retention of the configuration at the C12a stereocenter. nih.gov Such methodologies highlight how the choice of chiral precursors and stereoselective reagents can effectively control the three-dimensional structure of complex heterocyclic systems. nih.gov

Furthermore, computational studies using dispersion-corrected density functional theory (DFT) have been employed to predict and understand the enantioselectivity in reactions forming 1,3-oxazine derivatives. researchgate.net These theoretical models can elucidate the origins of stereocontrol and suggest a concerted, asynchronous mechanism for the annulation process, providing a powerful tool for designing new enantioselective syntheses. researchgate.net

Chemical Reactivity and Transformation Pathways of Benzo E 1 2 Oxazine 2,4 Dione

Ring-Opening Reactions and Subsequent Derivatization Pathways

The dione (B5365651) ring of the benzo[e] cbijournal.comresearchgate.netoxazine (B8389632) system is susceptible to ring-opening reactions, typically initiated by nucleophilic attack at the carbonyl carbons. While specific studies on the 3-benzyl derivative are not extensively detailed in the literature, the reactivity can be inferred from related benzoxazine (B1645224) structures. The ester (C-2) and amide (C-4) carbonyls are potential electrophilic sites.

Ring-opening polymerization is a known pathway for 1,3-benzoxazines, which can be initiated catalytically, suggesting the oxazine ring can be opened to create larger polymeric structures. researchgate.net For the benzo[e] cbijournal.comresearchgate.netoxazine-2,4-dione scaffold, nucleophiles such as amines or hydroxides can attack either carbonyl group. Attack at the C-2 position would lead to the cleavage of the ester bond, opening the ring to form a 2-hydroxybenzamide derivative. For instance, the parent molecule, benzo[e] cbijournal.comresearchgate.netoxazine-2,4-dione, is itself synthesized from 2-hydroxybenzamide, indicating the reversibility of this ring-opening/closing process. google.com This ring-opening provides a reactive intermediate that can be subsequently derivatized.

Table 1: Potential Ring-Opening Reactions and Subsequent Products (Note: This table is based on general chemical principles of related heterocyclic systems, as direct studies on the title compound are limited.)

NucleophileSite of AttackInitial Ring-Opened ProductPotential Subsequent Derivatization
Amine (R-NH₂)C-2 CarbonylN-substituted 2-(benzylcarbamoyl)oxy)benzamideFormation of ureas or other amide derivatives
Hydroxide (OH⁻)C-2 Carbonyl2-Hydroxy-N-benzylbenzamide saltRecyclization or further substitution on the aromatic ring
Thiol (R-SH)C-2 CarbonylS-alkyl 2-(benzylcarbamoyl)oxy)benzothioateConversion to thioesters
Hydrazine (N₂H₄)C-4 Carbonyl2-((benzyl(hydrazinecarbonyl))amino)benzoic acidFormation of hydrazides and subsequent cyclization to other heterocycles

Nucleophilic Substitution Reactions on the Benzo[e]cbijournal.comresearchgate.netoxazine-2,4-dione Scaffold

Nucleophilic substitution reactions are a cornerstone of functionalizing the benzo[e] cbijournal.comresearchgate.netoxazine-2,4-dione scaffold. While the N-3 position is already occupied by a benzyl (B1604629) group in the title compound, the aromatic benzene (B151609) ring and the carbonyl groups remain sites for potential nucleophilic attack or substitution, depending on the reaction conditions.

In the related benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione (isatoic anhydride) system, nucleophilic attack is a common transformation pathway. nih.govresearchgate.net For instance, the synthesis of these scaffolds can proceed through a nucleophilic attack of chloride anions on an intermediate, demonstrating the susceptibility of the heterocyclic core to such reactions. nih.govresearchgate.net Although the isomer is different, the fundamental reactivity of the embedded functional groups shares similarities.

For the benzo[e] cbijournal.comresearchgate.netoxazine-2,4-dione scaffold, reactions often occur at the N-H position of the parent compound. For example, derivatives have been synthesized by reacting 6-acetyl-2H-benzo[e] cbijournal.comresearchgate.netoxazine-2,4(3H)-dione with various phenacyl bromides in the presence of a base like triethylamine (B128534) (TEA). cbijournal.com This demonstrates a classic nucleophilic substitution where the nitrogen atom acts as the nucleophile.

Strategies for Functionalization and Structural Diversification

The functionalization of the 3-benzyl-benzo[e] cbijournal.comresearchgate.netoxazine-2,4-dione scaffold is crucial for modifying its properties and developing new derivatives. Strategies can target the benzyl group, the fused benzene ring, or the heterocyclic dione system itself.

One key strategy involves the derivatization at the N-3 position. While the title compound already possesses a benzyl group, studies on related structures show that a variety of substituents can be introduced at this position. The synthesis of 3-substituted 8-propenylbenzo[e] cbijournal.comresearchgate.netoxazines via Mannich reactions highlights the versatility of N-functionalization on this scaffold. researchgate.net

Another important approach is substitution on the fused aromatic ring. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) can introduce functional groups onto the benzene portion of the molecule, provided the conditions are controlled to avoid ring degradation. A study on the synthesis of novel benzo cbijournal.comresearchgate.netoxazine-2,4-dione derivatives utilized a 6-acetyl-2H-benzo[e] cbijournal.comresearchgate.netoxazine-2,4(3H)-dione intermediate, which was then N-alkylated using various substituted phenacyl bromides. cbijournal.com This highlights a strategy where the benzene ring is pre-functionalized before modification of the heterocyclic portion.

The development of fused heterocyclic systems is another avenue for structural diversification. For example, a synthetic strategy has been developed to assemble benzo[e]azolo cbijournal.comresearchgate.netoxazine structures, indicating that the core scaffold can be used as a building block for more complex, polycyclic molecules. thieme.de

Table 2: Examples of Functionalization on the Benzo[e] cbijournal.comresearchgate.netoxazine-2,4-dione Scaffold

Starting MaterialReagent(s)Position of FunctionalizationProduct TypeReference
6-acetyl-2H-benzo[e] cbijournal.comresearchgate.netoxazine-2,4(3H)-dioneSubstituted Phenacyl Bromide, TEA, DMFN-3N-substituted dione derivatives cbijournal.com
2-allylphenol, formaldehyde, primary aminesHBrN-3 and C-83-Substituted 8-Propenylbenzo[e] cbijournal.comresearchgate.netoxazines researchgate.net
Isonicotinic acid hydrazide, triphosgeneN-3N-Isonicotinamide derivatives researchgate.net
o-quinone methidesAza-Michael/intramolecular nucleophilic substitutionFused Ring SystemBenzo[e]azolo cbijournal.comresearchgate.netoxazines thieme.de

Application in Combinatorial Chemistry for Library Generation

The structural features and reactivity of the benzo[e] cbijournal.comresearchgate.netoxazine-2,4-dione scaffold make it a suitable candidate for the generation of chemical libraries for high-throughput screening. The ability to easily introduce diversity at multiple positions on the scaffold is a key requirement for combinatorial chemistry.

The synthesis of libraries based on related heterocyclic scaffolds like benzodiazepines has been well-established. These methods often involve a multi-component approach where building blocks can be varied to create a large number of structurally diverse derivatives.

For the benzo[e] cbijournal.comresearchgate.netoxazine-2,4-dione system, a library of derivatives could be generated by:

Varying the N-3 substituent: While the focus of this article is the 3-benzyl derivative, a library could be built by using a range of substituted benzylamines or other primary amines in the synthesis of the scaffold.

Functionalizing the aromatic ring: Using a variety of substituted 2-hydroxybenzamides as starting materials would introduce diversity onto the benzene ring.

Post-synthesis modification: A core scaffold, such as 6-acetyl-2H-benzo[e] cbijournal.comresearchgate.netoxazine-2,4(3H)-dione, can be reacted with a library of alkylating agents to create a diverse set of N-substituted products. cbijournal.com

The development of cascade reactions to build fused benzo[e]azolo cbijournal.comresearchgate.netoxazine systems provides a pathway to rapidly access large libraries of complex molecules with diverse substitution patterns, which is highly attractive for drug discovery. thieme.de

Despite extensive research, detailed experimental spectroscopic and analytical data for the specific chemical compound 3-Benzyl-benzo[e] rsc.orgmdpi.comoxazine-2,4-dione is not publicly available in the searched scientific literature and chemical databases.

The primary literature that discusses the synthesis and biological activity of a series of "3-benzyl-1,3-benzoxazine-2,4-dione analogues," which would include the target compound, has been identified. This key research, titled "Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents," was published in Bioorganic & Medicinal Chemistry in 2016. mdpi.comresearchgate.netnih.govnih.gov However, the full text and, crucially, the supplementary information—which would contain the specific characterization data required for a detailed scientific article—are not accessible through the available resources.

Information has been found for related but structurally distinct compounds, such as the parent scaffold 2H-benzo[e] rsc.orgmdpi.comoxazine-2,4(3H)-dione (also known as Carsalam) google.comsigmaaldrich.combldpharm.comtcichemicals.comchemicalbook.comnih.gov, various benzo[d] isomers rsc.orgresearchgate.net, and other derivatives. researchgate.netrasayanjournal.co.innih.gov This includes ¹H NMR, ¹³C NMR, and mass spectrometry data for these related structures. rsc.orggoogle.comchemicalbook.comresearchgate.net However, spectroscopic and analytical data are highly specific to the exact molecular structure, and data from isomers or analogues cannot be used to accurately describe 3-Benzyl-benzo[e] rsc.orgmdpi.comoxazine-2,4-dione.

Without access to the experimental section and characterization data from the primary research article by Sun et al., it is not possible to provide the scientifically accurate and detailed content for the following sections as requested:

Spectroscopic and Advanced Analytical Methodologies for Characterization of Benzo E 1 2 Oxazine 2,4 Dione

Elemental Analysis for Empirical Formula Confirmation

Therefore, a comprehensive and scientifically accurate article focusing solely on the analytical methodologies for the characterization of "3-Benzyl-benzo[e] rsc.orgmdpi.comoxazine-2,4-dione" with the required data tables and detailed research findings cannot be generated at this time.

Theoretical and Computational Investigations of Benzo E 1 2 Oxazine 2,4 Dione Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 3-benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione and its analogues. These calculations can predict a variety of molecular features that are crucial for reactivity and interaction with biological targets.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For instance, calculations using the B3LYP method with a 6-31G basis set can provide detailed geometric parameters. epstem.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with biological receptors.

Atomic Charges: Calculating the distribution of electron density among the atoms in the molecule (e.g., using Mulliken population analysis) helps in understanding its polarity and intermolecular interactions. epstem.net

Vibrational Frequencies: Theoretical prediction of infrared (IR) spectra can be compared with experimental data to confirm the structure of the synthesized compound. epstem.net

These theoretical insights allow for the prediction of how substitutions on the benzoxazine (B1645224) core or the benzyl (B1604629) group will affect the molecule's electronic properties and, consequently, its biological activity.

Table 1: Parameters from Quantum Chemical Calculations

Calculated Parameter Significance in Drug Design
Optimized Geometry Predicts the most stable conformation for receptor binding.
HOMO-LUMO Energies Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential Identifies sites for electrostatic interactions and hydrogen bonding.
Atomic Charges Helps in understanding polar interactions with a target protein.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For 3-benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione derivatives, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

In one study, derivatives of 3-benzyl-1,3-benzoxazine-2,4-dione were identified as allosteric inhibitors of mitogen-activated kinase kinase (MEK). nih.gov Molecular docking simulations were used to predict the binding mode of the most potent compounds within the allosteric pocket of the MEK1 enzyme. nih.gov The simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding site, which were consistent with known MEK1/2 inhibitors. nih.gov

Similarly, docking studies on other benzoxazine derivatives have been performed to elucidate their binding to various targets, including:

c-Met kinase: To evaluate potential as anticancer agents. researchgate.net

DNA and Topoisomerase II: To understand the mechanism of action for potential anticancer drugs. mdpi.com

Acetylcholinesterase: To assess potential for treating Alzheimer's disease. nih.gov

The results of docking simulations are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). This allows for the ranking of different derivatives and the prioritization of candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can guide the rational design of more potent analogues.

For the 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dione scaffold, research has shown that antimycobacterial activity is dependent on physicochemical properties like partition coefficients (lipophilicity) and electronic parameters. nih.govresearchgate.net This suggests that a QSAR model could be developed to optimize this specific activity.

A typical QSAR study involves:

Data Set Compilation: Assembling a series of 3-benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione derivatives with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). acs.org

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model linking the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The resulting QSAR equation can be used to predict the activity of virtual or newly designed compounds, allowing researchers to focus synthetic efforts on candidates with the highest predicted potency. acs.org

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein, as well as the stability of their complex.

For 3-benzyl-1,3-benzoxazine-2,4-dione analogues targeting the MEK1 enzyme, MD simulations were employed to confirm the binding mode predicted by docking. nih.gov These simulations can verify the stability of key hydrogen bonds and other interactions over a period of nanoseconds, lending greater confidence to the proposed binding hypothesis. nih.govnih.gov

MD simulations are particularly valuable for:

Assessing Complex Stability: Calculating the root-mean-square deviation (RMSD) of the protein and ligand to ensure the complex remains stable throughout the simulation. nih.gov

Analyzing Conformational Changes: Observing how the protein or ligand changes shape upon binding. nih.gov

Calculating Binding Free Energy: Using advanced methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity than docking scores alone.

Understanding Water's Role: Explicitly modeling water molecules to see how they mediate or influence ligand-receptor interactions.

By exploring the dynamic nature of the binding event, MD simulations provide a more realistic and detailed picture, which is critical for the fine-tuning of lead compounds. nih.gov

In silico Prediction of Molecular Properties for Research Optimization (e.g., ADME for lead optimization)

In the drug discovery process, a compound's biological activity is only one aspect of its potential as a therapeutic agent. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential for toxicity (ADMET) are equally critical. Predicting these properties in silico early in the research process helps to eliminate candidates that are likely to fail later in development, saving significant time and resources.

For a compound like 3-benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione, computational tools can predict a range of essential properties. Public databases like PubChem provide calculated properties for related structures, such as molecular weight, XLogP3 (a measure of lipophilicity), and counts of hydrogen bond donors and acceptors. nih.gov

Table 2: Example of In Silico Predicted Properties

Property Prediction Method/Model Relevance
A bsorption Lipinski's Rule of Five, Caco-2 permeability models Predicts oral bioavailability.
D istribution Plasma Protein Binding (PPB) models, logP/logD Influences how the drug is distributed in the body.
M etabolism Cytochrome P450 (CYP) inhibition/metabolism models Predicts metabolic stability and potential drug-drug interactions.
E xcretion Models for renal clearance Indicates how the drug is eliminated from the body.

| T oxicity | hERG inhibition models, mutagenicity (Ames) prediction | Flags potential for cardiotoxicity or carcinogenicity. |

By integrating these predictions into the design cycle, chemists can modify the 3-benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione structure to improve its drug-like properties alongside its primary biological activity. For example, a study on antimycobacterial derivatives of the scaffold noted that low water solubility was a disadvantage, a property that can be addressed using in silico predictions to guide structural modifications. nih.gov

Mechanistic Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of the benzo[e] nih.govnih.govoxazine-2,4-dione core, theoretical studies can help explain reaction outcomes, intermediates, and transition states.

Research into the synthesis of 1H-benzo[d] nih.govnih.govoxazine-2,4-diones from 2-aminobenzoic acid derivatives using thionyl chloride (SOCl₂) has proposed detailed reaction mechanisms. researchgate.netnih.govnih.gov Computational modeling can support these proposed pathways by:

Calculating Reaction Energetics: Determining the energy of reactants, intermediates, transition states, and products to map out the reaction energy profile.

Visualizing Transition States: Identifying the high-energy structures that connect reactants to products, providing a picture of the bond-breaking and bond-forming processes.

Explaining Selectivity: When a reaction can lead to multiple products, computational studies can explain why one pathway is favored over another by comparing the activation energies of competing transition states.

For example, the proposed mechanism involves the initial activation of a carboxylic acid, followed by an intramolecular cyclization to form a 6-membered ring, and subsequent nucleophilic attack by a chloride anion. nih.govnih.gov While experimental detection of transient intermediates can be difficult, computational modeling can confirm their viability and provide a more complete understanding of the reaction dynamics. researchgate.netnih.gov

Chemoinformatics and Data Mining for Oxazine (B8389632) Research

Chemoinformatics involves the use of computational methods to analyze large chemical datasets, while data mining is the process of discovering patterns within this data. These approaches are increasingly used in drug discovery to identify novel scaffolds and predict biological activities on a large scale.

For oxazine research, chemoinformatics and data mining can be applied to:

Identify Novel Active Compounds: By mining large databases like PubChem or ChEMBL, it is possible to search for existing compounds containing the benzo[e] nih.govnih.govoxazine-2,4-dione scaffold and analyze their associated bioassay data. This can uncover previously overlooked biological activities. nih.gov

Scaffold Hopping: Identify different chemical scaffolds that have similar 3D shapes and pharmacophore features to active 3-benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione derivatives, leading to new classes of compounds with potentially better properties.

Library Design: Design focused combinatorial libraries around the benzo[e] nih.govnih.govoxazine-2,4-dione core for high-throughput screening, ensuring chemical diversity and coverage of relevant chemical space.

Predictive Modeling: Develop machine learning models based on data from thousands of diverse compounds to predict the activity of oxazine derivatives against a wide range of biological targets. nih.gov

A case study on mining PubChem bioassay data successfully identified diverse chemical scaffolds with inhibitory activity against oxidative phosphorylation (OXPHOS), demonstrating the power of this approach to find drug-like molecules for specific biological pathways. nih.gov A similar strategy could be applied to systematically explore the therapeutic potential of the broader oxazine class of compounds.

Advanced Research Perspectives on Benzo E 1 2 Oxazine 2,4 Dione As a Chemical Biology Tool

Design and Synthesis of Chemically Diverse Compound Libraries based on the Oxazine (B8389632) Scaffold

The development of chemically diverse compound libraries is a cornerstone of modern drug discovery. The 3-Benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione scaffold is particularly amenable to the generation of such libraries due to the multiple sites available for chemical modification. Researchers have successfully synthesized series of derivatives by introducing various substituents at different positions of both the benzoxazine (B1645224) core and the N-benzyl moiety.

A common synthetic strategy involves the reaction of a substituted salicylamide (B354443) with a suitable cyclizing agent. For instance, a series of 3-benzyl-2H-benzoxazine-2,4(3H)-dione derivatives have been prepared with substitutions at the 6, 7, or 8 positions of the benzoxazine ring, as well as at the 3 or 4 positions of the benzyl (B1604629) group. nih.gov Another approach involves the modification of 2-aminobenzoic acids with urethane-type protecting groups like fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethoxycarbonyl (EtOCO), followed by cyclization promoted by thionyl chloride. nih.govnih.govresearchgate.net These methods allow for the systematic variation of electronic and steric properties of the final compounds, which is crucial for establishing structure-activity relationships (SAR).

More advanced, eco-friendly methods, such as microwave irradiation, have also been employed to synthesize derivatives of the parent benzo[e] nih.govnih.govoxazine-2,4-dione scaffold, offering advantages in terms of reaction time and yield. The ability to generate a wide array of analogs has been instrumental in exploring the chemical space around this privileged scaffold.

Exploration of the Benzo[e]nih.govnih.govoxazine-2,4-dione Framework in Molecular Target Identification Studies

The diverse biological activities exhibited by derivatives of 3-Benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione have led to their use in identifying novel molecular targets for various diseases.

One of the most significant findings is the identification of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric inhibitors of mitogen-activated kinase kinase (MEK). nih.gov These compounds were designed based on a known MEK inhibitor, and subsequent optimization led to derivatives with nanomolar inhibitory activity. This discovery has implications for the development of antiviral agents, as the Ras/Raf/MEK/ERK pathway is crucial for the replication of viruses like Enterovirus 71 (EV71). nih.gov

In another study, modified 3-phenyl-2H-benzo[e] nih.govnih.govoxazine-2,4(3H)-dione derivatives were found to be potent inhibitors of osteoclast differentiation. nih.gov These compounds were shown to downregulate the RANKL-induced nuclear factor-κB (NF-κB) and nuclear factor of activated T-cells 1 (NFATc1), key transcription factors in osteoclastogenesis. nih.gov This highlights their potential as lead compounds for treating bone diseases characterized by excessive bone resorption. nih.gov

Furthermore, libraries of 3-benzyl-2H-benzoxazine-2,4(3H)-diones have been screened for their antimycobacterial properties, showing activity against Mycobacterium avium and Mycobacterium kansasii. nih.gov The antimycobacterial activity was found to correlate with the partition coefficients and electronic indexes of the compounds, suggesting a potential mechanism of action related to their physicochemical properties. nih.gov

Identified Molecular Targets for 3-Benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione Derivatives
Derivative ClassIdentified Molecular Target/PathwayTherapeutic AreaReference
3-Benzyl-1,3-benzoxazine-2,4-dione analoguesAllosteric inhibition of MEK1Antiviral (Enterovirus 71) nih.gov
Modified 3-phenyl-2H-benzo[e] nih.govnih.govoxazine-2,4(3H)-dione derivativesDownregulation of RANKL-induced NF-κB and NFATc1Bone diseases (e.g., osteoporosis) nih.gov
Substituted 3-benzyl-2H-benzoxazine-2,4(3H)-dionesUndisclosed targets in Mycobacterium speciesAntimycobacterial nih.gov

Methodologies for Investigating Molecular Recognition and Ligand Binding Dynamics

Understanding how a ligand binds to its molecular target is fundamental for rational drug design. A variety of biophysical and computational techniques are employed to study the molecular recognition and binding dynamics of 3-Benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione derivatives.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of these compounds. For instance, molecular dynamic simulations were used to predict the binding mode of a potent 3-benzyl-1,3-benzoxazine-2,4-dione derivative within the allosteric pocket of MEK1. nih.gov These simulations revealed key interactions that were consistent with those of other known MEK1/2 allosteric inhibitors. nih.gov

A range of biophysical techniques are available to experimentally validate these computational models and to determine binding affinities and kinetics. These methods include:

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding, which can be used to screen for binders. nih.gov

Fluorescence Polarization (FP): This technique is used to measure the binding of a fluorescently labeled ligand to a protein by detecting changes in the polarization of the emitted light. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a protein immobilized on a sensor surface, providing kinetic data such as association and dissociation rates. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques, such as saturation transfer difference (STD) NMR, can be used to identify which parts of a ligand are in close contact with the protein, providing valuable information about the binding epitope. nih.gov

While specific applications of all these techniques to 3-Benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione are not extensively documented in the available literature, they represent the standard methodologies that would be employed to thoroughly characterize its interactions with identified molecular targets like MEK1.

Utility of the Benzo[e]nih.govnih.govoxazine-2,4-dione Scaffold in Developing Chemical Probes

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. While there is no direct report on the development of chemical probes from the 3-Benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione scaffold, its structural features and amenability to chemical modification make it a promising candidate for such applications.

The development of fluorescent probes, for example, often involves the conjugation of a fluorophore to a ligand that selectively binds to a target of interest. The benzo[e] nih.govnih.govoxazine-2,4-dione core itself does not possess intrinsic fluorescence suitable for a probe. However, it could be functionalized with a fluorescent reporter group. For instance, other heterocyclic scaffolds, such as benzo[a]phenoxazines and 2,1,3-benzothiadiazoles, have been successfully utilized to create fluorescent probes for various analytes and biological imaging. researchgate.netmdpi.com A similar strategy could be applied to the benzo[e] nih.govnih.govoxazine-2,4-dione scaffold by introducing a fluorescent moiety at a position that does not interfere with its binding to a specific target.

Furthermore, the development of photoaffinity probes could be another avenue of exploration. This would involve incorporating a photoreactive group into the 3-Benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione structure, which upon photoactivation, would form a covalent bond with its target protein. This would be invaluable for target identification and validation studies.

Role as a Synthetic Intermediate for Novel Chemical Entities

The 3-Benzyl-benzo[e] nih.govnih.govoxazine-2,4-dione scaffold is not only a source of bioactive molecules itself but also serves as a versatile synthetic intermediate for the construction of other novel chemical entities.

The parent compound, benzo[e] nih.govnih.govoxazine-2,4-dione, is a key intermediate in the synthesis of 8-(2-hydroxybenzamido) sodium caprylate (SNAC), an absorption enhancer for oral drug delivery. google.com This demonstrates the utility of the core structure in the synthesis of pharmaceutically relevant molecules.

The reactivity of the dione (B5365651) system within the scaffold allows for various chemical transformations. For example, the release of carbon dioxide from related 1H-benzo[d] nih.govnih.govoxazine-2,4-diones has been exploited in the synthesis of a variety of heterocyclic molecules, including quinazolinone-based drugs like methaqualone. nih.gov

Future Directions and Emerging Research Avenues for Benzo E 1 2 Oxazine 2,4 Dione

Development of Novel and Efficient Synthetic Transformations for Complex Oxazine (B8389632) Architectures

The synthesis of 3-Benzyl-benzo[e] rsc.orgthieme-connect.comoxazine-2,4-dione and its analogs typically relies on the N-substitution of isatoic anhydride (B1165640). acs.org Traditional methods for preparing N-substituted isatoic anhydrides often involve multi-step procedures, harsh reaction conditions, or the use of toxic reagents like phosgene (B1210022). thieme-connect.comacs.org Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic transformations.

Key areas of development include:

Catalytic C-H Activation: Palladium-catalyzed regioselective carbonylation of C-H bonds in N-alkyl anilines presents a modern approach to constructing the isatoic anhydride core. thieme-connect.com Further exploration of this strategy could lead to more direct and atom-economical routes to a diverse range of substituted benzo[e] rsc.orgthieme-connect.comoxazine-2,4-diones.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates. Implementing flow chemistry for the synthesis of isatoic anhydride derivatives could enable safer and more efficient large-scale production.

Advancements in High-Throughput Synthesis and Screening Methodologies for Chemical Libraries

To explore the structure-activity relationships (SAR) of the 3-Benzyl-benzo[e] rsc.orgthieme-connect.comoxazine-2,4-dione scaffold and identify more potent and selective analogs, the generation and screening of large chemical libraries are essential. High-throughput synthesis (HTS) and screening (HTS) methodologies are critical in this endeavor.

Future advancements in this area are expected to involve:

Miniaturization and Automation: The use of microplate formats and robotic liquid handling systems will continue to be central to HTS. These technologies allow for the rapid parallel synthesis and screening of thousands of compounds, significantly accelerating the discovery process.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse and complex molecules from simple starting materials. Applying DOS principles to the benzo[e] rsc.orgthieme-connect.comoxazine-2,4-dione scaffold will enable the exploration of a wider chemical space and potentially lead to the discovery of novel biological activities.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-complexity molecules (fragments) that bind to a biological target. Promising fragments can then be elaborated or linked together to create more potent lead compounds. This approach could be used to identify novel binding modes and develop new classes of inhibitors based on the oxazine core.

Application of Artificial Intelligence and Machine Learning in Oxazine Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery. These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, thereby accelerating the design-make-test-analyze cycle.

For the 3-Benzyl-benzo[e] rsc.orgthieme-connect.comoxazine-2,4-dione scaffold, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of new oxazine derivatives. This can help prioritize which compounds to synthesize and test, saving time and resources. For instance, ML models are being developed to predict the response of tumors to different drugs based on their molecular makeup. rsc.org

De Novo Design: Generative AI models can design novel oxazine-based molecules with desired properties from scratch. These models can explore a vast chemical space and propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes for target molecules. This can aid in the development of more efficient and robust synthetic strategies for complex oxazine architectures.

Integration of Multidisciplinary Approaches in Chemical Biology Research

Understanding the detailed biological mechanisms of action of 3-Benzyl-benzo[e] rsc.orgthieme-connect.comoxazine-2,4-dione and its analogs requires a multidisciplinary approach that integrates chemistry, biology, and computational sciences. Chemical biology, in particular, offers powerful tools to probe the interactions of small molecules with biological systems.

Future research in this area will likely involve:

Chemical Probes: The development of chemical probes based on the oxazine scaffold will be crucial for target identification and validation. These probes can be used in techniques such as affinity chromatography and activity-based protein profiling to identify the cellular targets of the compounds.

Structural Biology: Determining the crystal structures of oxazine derivatives in complex with their biological targets (e.g., MEK1/2) will provide detailed insights into their binding modes and mechanisms of inhibition. This information is invaluable for structure-based drug design. Molecular dynamic simulations have already been used to predict the binding mode of 3-benzyl-1,3-benzoxazine-2,4-dione analogues. nih.gov

Systems Biology: A systems biology approach, which considers the broader biological context in which a drug acts, can help to understand the downstream effects of MEK inhibition by oxazine derivatives and identify potential mechanisms of resistance.

Exploration of New Reaction Mechanisms and Pathways for Oxazine Ring Systems

A deeper understanding of the reactivity of the benzo[e] rsc.orgthieme-connect.comoxazine-2,4-dione ring system can open up new avenues for its functionalization and the synthesis of novel derivatives. Isatoic anhydride, the precursor to this scaffold, can act as a masked isocyanate, and its reactions with nucleophiles are a key area of study. rsc.orgthieme-connect.com

Future mechanistic explorations may focus on:

Ring-Opening and Ring-Transformation Reactions: Investigating novel ring-opening and ring-transformation reactions of the oxazine core could lead to the synthesis of other important heterocyclic systems.

Catalytic Functionalization: The development of new catalytic methods for the direct functionalization of the oxazine ring would provide efficient access to a wider range of derivatives. This could include C-H functionalization or other selective transformations.

Computational Mechanistic Studies: Density functional theory (DFT) calculations and other computational methods can provide detailed insights into reaction mechanisms, transition states, and the factors that control reactivity and selectivity. These studies can guide the design of new reactions and catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione, and how can experimental parameters be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving 2-naphthol, benzaldehyde derivatives, and urea under acidic or thermal conditions. Key parameters include stoichiometric ratios (e.g., aldehyde-to-urea ratio), reaction temperature (typically 80–120°C), and solvent selection (e.g., ethanol or acetic acid). Factorial design experiments (e.g., varying temperature, time, and catalyst loading) are recommended to optimize yield and purity .
  • Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis and spectroscopic techniques (e.g., 1^1H NMR, IR) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR for proton/carbon environments, IR for functional groups (e.g., C=O stretch at ~1750 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (theoretical: 267.26 g/mol).
  • X-ray Crystallography : Resolve crystal structure for stereochemical details (if crystalline).
    • Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations for electron distribution) .

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Avoid ignition sources (P210) and store at 2–8°C if hygroscopic.
  • Use PPE (gloves, goggles) and fume hoods during synthesis.
  • Refer to SDS guidelines for spill management and first-aid measures (e.g., P201, P202) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodology :

  • Cross-Validation : Compare NMR data with structurally analogous oxazinones (e.g., 2H-1,3-benzoxazine-2,4(3H)-dione, CAS 2037-95-8) .
  • Dynamic Effects : Account for tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl3_3).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments for spatial proximity .

Q. What experimental designs are suitable for studying its biochemical interactions (e.g., DNA binding)?

  • Approach :

  • Spectroscopic Binding Studies : UV-Vis titration to calculate binding constants (KbK_b) and stoichiometry. Fluorescence quenching for dynamic interactions.
  • Viscometry : Measure changes in DNA viscosity upon compound binding to infer intercalation vs. groove binding.
  • Computational Modeling : Molecular docking (AutoDock) or MD simulations to predict binding modes .

Q. How can AI-driven tools enhance synthesis optimization or reaction prediction?

  • Applications :

  • Process Simulation : Use COMSOL Multiphysics or AI platforms to model reaction kinetics and optimize parameters (e.g., residence time in flow reactors).
  • Autonomous Labs : Implement machine learning for real-time adjustment of reaction conditions (e.g., temperature, pH) based on inline analytics .

Q. What thermodynamic parameters govern its stability in different solvents?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
  • Solubility Studies : Use Hansen solubility parameters to predict solvent compatibility.
  • Calorimetry : Determine ΔH\Delta H and ΔS\Delta S of dissolution via isothermal titration calorimetry (ITC) .

Future Research Directions

  • AI-Enhanced Synthesis : Integrate autonomous systems for high-throughput screening of derivatives .
  • Biological Applications : Explore antimicrobial or anticancer activity via in vitro assays (e.g., MIC, MTT).
  • Green Chemistry : Develop solvent-free or catalytic methods to improve sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.